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Abstract

(2)-2-(1-Propenyl)phenol is a phenolic compound of interest for its potential applications in
various fields, including chemical synthesis and pharmacology. This technical guide provides a
comprehensive overview of its physical and chemical properties, drawing from available data
on the compound and its isomers. Due to the limited availability of specific experimental data
for the pure (Z2)-isomer, this guide also presents hypothesized experimental protocols for its
synthesis and characterization based on established methods for related ortho-alkenylphenols.
Furthermore, potential biological activities and associated signaling pathways are discussed
based on the known structure-activity relationships of phenolic compounds. This document
aims to serve as a valuable resource for researchers and professionals engaged in the study
and application of this and similar molecules.

Physical and Chemical Properties

The physical and chemical properties of (Z)-2-(1-Propenyl)phenol are summarized in Table 1. It
is important to note that while computed data for the specific (Z)-isomer is available, much of
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the experimental data has been reported for mixtures of cis and trans isomers of 2-(1-
propenyl)phenol.

Table 1: Physical and Chemical Properties of 2-(1-Propenyl)phenol Isomers

(2)-2-(1- (E)-2-(1- Mixture of cis/trans
Property Propenyl)phenol Propenyl)phenol Isomers
(Computed) (Computed) (Experimental)
Molecular Formula CoH100 CoH100 CoH100
Molecular Weight 134.18 g/mol 134.18 g/mol 134.18 g/mol
Boiling Point - - 230-231 °C
Density - - 1.044 g/mL at 25 °C
Refractive Index - - n20/D 1.578
XLogP3 2.6 2.6
Hydrogen Bond Donor 1 L
Count
Hydrogen Bond 1 1
Acceptor Count
Rotatable Bond Count 1 1
Topological Polar
Pelod 20.2 Az 20.2 Az

Surface Area

Experimental Protocols

Detailed experimental protocols for the synthesis and analysis of pure (Z)-2-(1-Propenyl)phenol
are not readily available in the published literature. However, based on general methods for the
synthesis of ortho-alkenylphenols and the characterization of similar isomers, the following
protocols are proposed.

Hypothesized Synthesis of (Z)-2-(1-Propenyl)phenol
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The stereoselective synthesis of (Z)-alkenylphenols can be challenging. A potential synthetic
route could involve a Wittig-type reaction or a metal-catalyzed cross-coupling reaction designed
to favor the formation of the Z-isomer.

Diagram 1: Hypothesized Synthetic Workflow

Hypothesized Synthesis of (Z)-2-(1-Propenyl)phenol

Workup & Purification Product ’
o ) ( )
> y

Starting Materials

Salicylaldehyde

Wittig Reaction

(o)

Ethyltriphenylphosphonium bromldv

Click to download full resolution via product page

A possible synthetic route to the target compound.

Methodology:

¢ Ylide Formation: Ethyltriphenylphosphonium bromide would be treated with a strong base,
such as n-butyllithium, in an anhydrous solvent like tetrahydrofuran (THF) at low
temperatures (e.g., -78 °C) to generate the corresponding ylide.

» Wittig Reaction: Salicylaldehyde, dissolved in THF, would then be added dropwise to the
ylide solution. The reaction mixture would be allowed to slowly warm to room temperature
and stirred for several hours.

o Workup: The reaction would be quenched with a saturated aqueous solution of ammonium
chloride. The organic layer would be separated, and the agueous layer extracted with an
organic solvent (e.g., diethyl ether). The combined organic layers would be washed with
brine, dried over anhydrous magnesium sulfate, and the solvent removed under reduced
pressure.
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 Purification: The resulting crude product, likely a mixture of (Z) and (E) isomers, would be
purified by column chromatography on silica gel using a suitable eluent system (e.g., a
hexane/ethyl acetate gradient) to isolate the (Z)-isomer.

Proposed Analytical Characterization

2.2.1. Nuclear Magnetic Resonance (NMR) Spectroscopy

e 1H NMR: The *H NMR spectrum is crucial for distinguishing between the (Z) and (E) isomers.
The coupling constant (J-value) between the vinylic protons is expected to be smaller for the
(2)-isomer (typically 6-12 Hz) compared to the (E)-isomer (typically 12-18 Hz). The chemical
shifts of the aromatic and vinylic protons would also provide structural confirmation.

e 13C NMR: The 13C NMR spectrum would show the expected number of carbon signals,
confirming the overall carbon framework of the molecule.

2.2.2. Mass Spectrometry (MS)

High-resolution mass spectrometry (HRMS) would be used to confirm the elemental
composition of the synthesized compound. The fragmentation pattern observed in the mass
spectrum could provide further structural information, although it may not readily distinguish
between the (Z) and (E) isomers without comparative standards.

2.2.3. Infrared (IR) Spectroscopy

The IR spectrum would show a characteristic broad absorption band for the hydroxyl (-OH)
group in the region of 3200-3600 cm~1. Absorptions corresponding to C=C stretching of the
propenyl group and the aromatic ring, as well as C-H bending vibrations, would also be
present. The out-of-plane C-H bending vibrations for the cis-disubstituted alkene in the (2)-
isomer would be expected in a different region compared to the trans-disubstituted alkene in
the (E)-isomer.

Potential Biological Activity and Signaling Pathways

Specific studies on the biological activity of (2)-2-(1-Propenyl)phenol are limited. However,
based on the known activities of other phenolic compounds and propenylphenols, several
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potential biological effects can be hypothesized. Phenolic compounds are well-known for their
antioxidant and antimicrobial properties.

3.1. Hypothesized Antioxidant Activity

Phenolic compounds can act as antioxidants by donating a hydrogen atom from their hydroxyl
group to neutralize free radicals, thereby terminating radical chain reactions. The presence of
the propenyl group might influence this activity.

Diagram 2: Conceptual Antioxidant Mechanism
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Radical scavenging by hydrogen atom donation.

3.2. Hypothesized Antimicrobial Activity

Phenolic compounds can exert antimicrobial effects through various mechanisms, including
disruption of the cell membrane, inhibition of enzymes, and interference with nucleic acid
synthesis. The lipophilicity conferred by the propenyl group may enhance its ability to interact
with and disrupt microbial cell membranes.

3.3. Potential Signaling Pathway Modulation

Phenolic compounds have been shown to modulate various cellular signaling pathways, often
related to inflammation and oxidative stress. For instance, they can influence the NF-kB and
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Nrf2 pathways. While no specific data exists for (2)-2-(1-Propenyl)phenol, a conceptual model
of its potential interaction with these pathways can be proposed.

Diagram 3: Conceptual Signaling Pathway Modulation
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¢ To cite this document: BenchChem. [Physical and chemical properties of (Z)-2-(1-
Propenyl)phenol]. BenchChem, [2025]. [Online PDF]. Available at:
[https://lwww.benchchem.com/product/b15178758#physical-and-chemical-properties-of-z-2-
1-propenyl-phenol]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
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accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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